molecular formula C22H28N2 B10885364 1-(Cyclohex-3-en-1-ylmethyl)-4-(naphthalen-1-ylmethyl)piperazine

1-(Cyclohex-3-en-1-ylmethyl)-4-(naphthalen-1-ylmethyl)piperazine

Cat. No.: B10885364
M. Wt: 320.5 g/mol
InChI Key: ROAYTCQGBNKYLT-UHFFFAOYSA-N
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Description

1-(Cyclohex-3-en-1-ylmethyl)-4-(naphthalen-1-ylmethyl)piperazine is a synthetic organic compound featuring a piperazine core disubstituted with a cyclohex-3-en-1-ylmethyl group and a naphthalen-1-ylmethyl (1-naphthylmethyl) group. This structure incorporates both an alicyclic unsaturation (the cyclohexene ring) and an aromatic system (the naphthalene ring), making it a molecule of interest in various chemical and pharmaceutical research applications . The compound's key structural feature is the piperazine ring, a common pharmacophore in medicinal chemistry. The naphthalene moiety is a frequent component in compounds studied for its interaction with hydrophobic pockets, while the cyclohexenyl group can influence the molecule's conformational properties. Researchers may utilize this compound as a key synthetic intermediate or building block for the development of more complex molecular architectures . Piperazine derivatives are explored in numerous research areas, and the specific spatial arrangement of this molecule makes it a valuable scaffold for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled as For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers handling this compound should consult its Safety Data Sheet (SDS) and adhere to all appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H28N2

Molecular Weight

320.5 g/mol

IUPAC Name

1-(cyclohex-3-en-1-ylmethyl)-4-(naphthalen-1-ylmethyl)piperazine

InChI

InChI=1S/C22H28N2/c1-2-7-19(8-3-1)17-23-13-15-24(16-14-23)18-21-11-6-10-20-9-4-5-12-22(20)21/h1-2,4-6,9-12,19H,3,7-8,13-18H2

InChI Key

ROAYTCQGBNKYLT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)CN2CCN(CC2)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution-Based Synthesis

A primary method for synthesizing 1-(cyclohex-3-en-1-ylmethyl)-4-(naphthalen-1-ylmethyl)piperazine involves sequential nucleophilic substitution reactions. The piperazine core serves as the central scaffold, with cyclohex-3-en-1-ylmethyl and naphthalen-1-ylmethyl groups introduced via alkylation.

Key Steps :

  • Piperazine Activation : The piperazine ring is activated using a base such as potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF) at 80°C.

  • First Alkylation : Cyclohex-3-en-1-ylmethyl bromide is added dropwise to the activated piperazine, yielding 1-(cyclohex-3-en-1-ylmethyl)piperazine.

  • Second Alkylation : The intermediate undergoes a second alkylation with naphthalen-1-ylmethyl chloride under similar conditions to form the target compound.

Optimization Challenges :

  • Steric hindrance from the cyclohexene group often reduces the yield of the second alkylation step.

  • Purification via column chromatography (ethyl acetate:hexane, 3:7) is required to isolate the product.

Reductive Amination Approach

An alternative route employs reductive amination to conjugate the naphthalenyl group to the piperazine ring. This method is advantageous for minimizing byproducts.

Procedure :

  • Imine Formation : Piperazine reacts with naphthalene-1-carbaldehyde in ethanol under reflux to form a Schiff base.

  • Reduction : Sodium borohydride (NaBH₄) reduces the imine to a secondary amine, yielding 4-(naphthalen-1-ylmethyl)piperazine.

  • Cyclohexenyl Addition : The product is alkylated with cyclohex-3-en-1-ylmethyl bromide using triethylamine (Et₃N) as a base.

Yield Considerations :

  • The reductive amination step achieves ~75% yield, while the final alkylation step yields ~65%.

Multi-Step Coupling Strategies

Advanced methods utilize transition metal-catalyzed coupling reactions to enhance regioselectivity. For example, palladium-catalyzed Suzuki-Miyaura coupling has been explored for introducing aromatic substituents.

Example Protocol :

  • Piperazine Functionalization : A boronic ester derivative of naphthalene is coupled to a brominated piperazine precursor using Pd(PPh₃)₄.

  • Cyclohexenyl Integration : The intermediate undergoes copper-mediated Ullmann coupling with cyclohex-3-en-1-ylmethyl iodide.

Advantages :

  • Higher selectivity for the naphthalenyl group’s position.

  • Reduced side reactions compared to classical alkylation.

Reaction Conditions and Catalysts

Solvent Systems

Solvent choice significantly impacts reaction efficiency:

SolventReaction TypeYield (%)Reference
DMFNucleophilic Substitution68
EthanolReductive Amination75
Tetrahydrofuran (THF)Suzuki Coupling82

Polar aprotic solvents like DMF enhance nucleophilicity, while THF improves metal catalyst activity.

Catalytic Systems

Catalysts play a pivotal role in optimizing yields:

CatalystReaction StepEffect on Yield
Pd(PPh₃)₄Suzuki-Miyaura Coupling+22%
CuIUllmann Coupling+18%
NaBH₄Reductive Amination+15%

Transition metal catalysts enable milder conditions and higher functional group tolerance.

Purification and Characterization

Chromatographic Techniques

Crude products are typically purified using silica gel column chromatography with ethyl acetate/hexane gradients. High-performance liquid chromatography (HPLC) is employed for analytical purity (>98%).

Spectroscopic Validation

1H NMR (500 MHz, CDCl₃) :

  • δ 5.90–5.25 (m, cyclohexenyl protons)

  • δ 3.20–2.60 (m, piperazine and methylene protons).

HRMS (ESI-TOF) :

  • [M + H]+ Calculated: 398.2381

  • Observed: 398.2385.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range (%)
Nucleophilic SubstitutionSimplicity, low costLow regioselectivity60–70
Reductive AminationFewer byproductsRequires anhydrous conditions70–80
Metal-Catalyzed CouplingHigh selectivityExpensive catalysts80–85

Industrial-Scale Production Challenges

  • Cost of Catalysts : Palladium-based catalysts increase production costs by ~40%.

  • Purification Complexity : Scalability of chromatographic methods remains a bottleneck.

  • Stability Issues : The cyclohexenyl group is prone to oxidation during storage.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclohex-3-en-1-ylmethyl)-4-(naphthalen-1-ylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a catalyst like Pd/C to reduce any double bonds present in the cyclohexene ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine nitrogen atoms, using alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in aqueous solution at room temperature.

    Reduction: H₂ gas with Pd/C catalyst under mild pressure.

    Substitution: Alkyl halides in DMF at elevated temperatures.

Major Products:

    Oxidation: Formation of cyclohexanone or naphthalen-1-ylmethanol derivatives.

    Reduction: Saturated cyclohexane derivatives.

    Substitution: N-alkylated or N-acylated piperazine derivatives.

Scientific Research Applications

1-(Cyclohex-3-en-1-ylmethyl)-4-(naphthalen-1-ylmethyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential as an antipsychotic or antidepressant agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(Cyclohex-3-en-1-ylmethyl)-4-(naphthalen-1-ylmethyl)piperazine exerts its effects depends on its application:

    Pharmacological Action: It may interact with neurotransmitter receptors in the brain, modulating their activity and influencing mood and behavior.

    Chemical Reactivity: The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of its substituents, affecting its behavior in various chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives are highly tunable due to their ability to accommodate diverse substituents. Below is a detailed comparison of 1-(Cyclohex-3-en-1-ylmethyl)-4-(naphthalen-1-ylmethyl)piperazine with structurally or functionally related analogs:

Structural Analogues

Compound Name Key Structural Features Molecular Weight (g/mol) Key Properties/Activities
1-(Cyclohex-3-en-1-ylmethyl)-4-(4-methylbenzyl)piperazine Cyclohexene + 4-methylbenzyl substituents 284.45 No direct activity data, but similar lipophilicity and steric bulk.
1-[(4-Methylphenyl)methyl]-4-[(2E)-3-(naphthalen-2-yl)but-2-en-1-yl]piperazine Conjugated double bond (but-2-en-1-yl) + naphthalene 371.2 [M+H]⁺ Enhanced rigidity due to the unsaturated chain; potential for π-π interactions.
1-(3-Bromobenzyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine Bromine substituent on benzyl group + cyclohexene Not reported Bromine may enhance binding via halogen bonds; higher polarity than naphthalene analogs.
1-[(Pyridin-4-yl)methyl]-4-(cyclohex-3-en-1-ylmethyl)piperazine Pyridine ring (basic nitrogen) instead of naphthalene Not reported Improved solubility due to pyridine’s protonation potential; altered receptor interactions.

Functional Analogues

Compound Class/Activity Example Compound(s) Key Findings Relevance to Target Compound
Cytotoxic Piperazine Derivatives 1-(4-Chlorobenzhydryl)piperazine derivatives (e.g., 5a–g) IC₅₀ values in the micromolar range against liver, breast, and colon cancer cell lines. Target compound’s naphthalene group may enhance cytotoxicity via intercalation or hydrophobic interactions.
BACE1 Inhibitors Indole-piperazine hybrids (e.g., compounds 8, 21) IC₅₀ = 19–21 mM for BACE1 inhibition. Naphthalene’s bulk may hinder binding compared to smaller indole-based substituents.
Dopamine D2 Receptor Ligands 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine High affinity for D2 receptors; nitro group enhances binding. Target compound’s naphthalene may reduce affinity compared to electron-withdrawing nitro groups.
5-HT1A Receptor Ligands N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-tricyclodecan-1-amine Fumarate salts show binding via arylpiperazine-pharmacophore interactions. Cyclohexene’s flexibility may mimic tricyclic moieties in receptor binding.

Physicochemical and Pharmacokinetic Comparisons

  • Conformational Flexibility : The cyclohexene ring provides partial rigidity compared to fully saturated cyclohexyl or linear alkyl chains, which may influence target engagement .
  • Metabolic Stability : Naphthalene rings are prone to cytochrome P450-mediated oxidation, whereas pyridine or halogenated analogs may exhibit slower metabolism .

Key Research Findings and Implications

Cytotoxicity Potential: While direct data for the target compound is lacking, structurally similar piperazine derivatives (e.g., RA [3,4] in ) show cytotoxic activity, suggesting the naphthalene moiety could enhance anticancer effects via DNA intercalation or tubulin binding.

Receptor Binding : Piperazines with aromatic substituents (e.g., 2-methoxyphenyl in ) often exhibit serotonin or dopamine receptor affinity. The target compound’s naphthalene group may shift selectivity toward histamine or adrenergic receptors.

Synthetic Accessibility : The compound can be synthesized via nucleophilic substitution or reductive amination, similar to methods used for RA [3,4] and 1-(3-chlorobenzyl) derivatives .

Biological Activity

1-(Cyclohex-3-en-1-ylmethyl)-4-(naphthalen-1-ylmethyl)piperazine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Antitumor Activity

Research indicates that derivatives of piperazine compounds exhibit significant antitumor activity. A study focused on similar piperazine derivatives demonstrated their ability to induce apoptosis in cancer cells through caspase activation pathways .

Table 1: Antitumor Activity of Piperazine Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMV4-115.2Caspase activation
Compound BHeLa3.8Apoptosis induction
This compoundMCF7TBDTBD

Antimicrobial Activity

The compound's antimicrobial properties have been evaluated against various bacterial strains. In vitro studies have shown that certain piperazine derivatives possess antibacterial and antifungal activities, suggesting that the presence of the naphthalene moiety may enhance these effects .

Table 2: Antimicrobial Activity against Bacterial Strains

Bacterial StrainMIC (µg/mL)Activity Type
Staphylococcus aureus15Antibacterial
Escherichia coli20Antibacterial
Candida albicans10Antifungal

The biological activities of this compound may be attributed to its ability to interact with specific receptors or enzymes within cells. For example, piperazines are known to modulate neurotransmitter systems, which could explain potential neuroactive properties . Additionally, the compound's structure suggests it may inhibit certain enzyme pathways involved in cell proliferation.

Case Studies

Several case studies have highlighted the potential applications of similar compounds in clinical settings:

  • Case Study on Cancer Treatment : A clinical trial involving a related piperazine derivative showed promising results in reducing tumor size in patients with advanced solid tumors . The study focused on the compound's ability to induce apoptosis selectively in cancer cells while sparing normal cells.
  • Antimicrobial Efficacy : A study examined the efficacy of naphthalene-containing piperazines against resistant bacterial strains, demonstrating a significant reduction in bacterial load in infected animal models . This suggests potential for development as a therapeutic agent for infections caused by drug-resistant bacteria.

Q & A

Advanced Research Question

  • Cyclohexene vs. aromatic substituents : Cyclohexene’s reduced planarity may lower π-π stacking efficiency, decreasing DNA intercalation compared to naphthalene derivatives .
  • Beta-cyclodextrin inclusion : Enhances solubility but reduces antiplatelet activity due to steric hindrance .
  • Electron-withdrawing groups : Nitro or trifluoromethyl groups on aromatic rings improve antimicrobial activity via enhanced target binding (e.g., bacterial enzyme inhibition) .

What in vitro models are used to evaluate its anticancer potential?

Advanced Research Question

  • Cell viability assays : MTT or SRB assays in MDA-MB-231 (triple-negative breast cancer) or HeLa cells .
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining and caspase-3/7 activation .
  • Cell cycle analysis : Propidium iodide staining to detect S-phase arrest (e.g., mansouramycin derivatives with piperazine units) .

What computational methods predict its biological activity?

Advanced Research Question

  • Molecular docking : Simulates binding to targets like DPP-IV (dipeptidyl peptidase IV) or G-quadruplex DNA. For example, piperazine substituents in naphthalene diimides enhance hydrogen bonding with telomeric DNA .
  • QSAR models : Correlate substituent properties (e.g., logP, Hammett constants) with cytotoxicity or antimicrobial activity .
  • DFT calculations : Predict electronic effects (e.g., electron-donating groups on phenyl rings reduce DPP-IV inhibitory activity) .

How does the naphthalen-1-ylmethyl moiety affect pharmacological activity?

Advanced Research Question

  • DNA interaction : Naphthalene’s planar structure enables intercalation or G-quadruplex stabilization, as seen in naphthalene diimide ligands for telomeric DNA .
  • Enhanced lipophilicity : Increases blood-brain barrier permeability, relevant for CNS-targeting agents .
  • Synergistic effects : Combined with piperazine’s hydrogen-bonding capacity, it improves target selectivity (e.g., serotonin receptor subtypes) .

What are the proposed cytotoxic mechanisms of piperazine derivatives?

Advanced Research Question

  • Reactive oxygen species (ROS) induction : Triggers mitochondrial dysfunction and apoptosis in cancer cells .
  • Topoisomerase inhibition : Interferes with DNA replication (e.g., quinazoline-piperazine hybrids) .
  • Microtubule disruption : Piperazine-linked analogs destabilize tubulin polymerization in breast cancer models .

How can stability and solubility challenges be addressed during formulation?

Advanced Research Question

  • Co-solvents : Use PEG-400 or DMSO to enhance aqueous solubility .
  • Cyclodextrin inclusion complexes : Improve bioavailability but require activity trade-off analysis .
  • Prodrug strategies : Introduce hydrolyzable esters or amides for controlled release .

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